molecular formula C13H10N4O6 B097901 N-Picryl-p-toluidine CAS No. 16552-37-7

N-Picryl-p-toluidine

Cat. No. B097901
CAS RN: 16552-37-7
M. Wt: 318.24 g/mol
InChI Key: RGVUBCNOPRVZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Picryl-p-toluidine, also known as NPT, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as acetone and chloroform. NPT is commonly used as a reagent in the synthesis of various organic compounds and as a starting material for the production of dyes and pigments.

Mechanism Of Action

N-Picryl-p-toluidine acts as a nucleophile in organic reactions, which means it donates electrons to other molecules. This property makes it useful in the synthesis of organic compounds. N-Picryl-p-toluidine also has a high electron density, which makes it a good electron donor.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of N-Picryl-p-toluidine. However, it has been reported that N-Picryl-p-toluidine may cause skin irritation and may be harmful if ingested or inhaled.

Advantages And Limitations For Lab Experiments

One advantage of using N-Picryl-p-toluidine in lab experiments is its high purity, which ensures accurate and reproducible results. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research involving N-Picryl-p-toluidine. One area of interest is the development of new synthetic routes for N-Picryl-p-toluidine and its derivatives. Another area of interest is the investigation of the biological properties of N-Picryl-p-toluidine and its potential use as a drug candidate. Additionally, the use of N-Picryl-p-toluidine in the development of new materials and nanotechnology is an area of ongoing research.
In conclusion, N-Picryl-p-toluidine is a useful chemical compound with various applications in scientific research. Its synthesis method, mechanism of action, and potential future directions make it an important area of study. However, its potential toxicity requires careful handling and disposal in lab experiments.

Synthesis Methods

The synthesis of N-Picryl-p-toluidine involves the reaction of p-toluidine with picric acid in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure N-Picryl-p-toluidine.

Scientific Research Applications

N-Picryl-p-toluidine has various applications in scientific research, including its use as a reagent in the synthesis of organic compounds such as azo dyes, triazoles, and pyrazoles. It is also used in the production of pigments and as a starting material for the synthesis of other chemicals.

properties

CAS RN

16552-37-7

Product Name

N-Picryl-p-toluidine

Molecular Formula

C13H10N4O6

Molecular Weight

318.24 g/mol

IUPAC Name

N-(4-methylphenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C13H10N4O6/c1-8-2-4-9(5-3-8)14-13-11(16(20)21)6-10(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3

InChI Key

RGVUBCNOPRVZKK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.